2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride
Description
2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride (CAS: 2792186-56-0) is a heterocyclic aromatic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and an aniline moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₁₀H₁₂ClN₃O, with a molecular weight of 225.67 g/mol .
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10;/h3-5H,11H2,1-2H3;1H |
InChI Key |
YNFJRGYRXBESNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C)N.Cl |
Origin of Product |
United States |
Scientific Research Applications
It appears that the specific applications of "2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride" are not detailed in the provided search results. However, the search results do provide information on the properties, safety, and biological activity of related compounds, which can be useful for understanding potential applications.
Related Compounds and their Applications
2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline:
- This compound (CAS Number: 1040336-24-0) is a research compound with a molecular weight of 189.21 g/mol and a purity of usually 95%. It has potential biological activities, particularly anticancer properties, and has demonstrated efficacy against multiple cancer cell lines.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline:
- This compound has a molecular weight of 175.19 g/mol, a melting point of 119.00°C - 121.00°C, and the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines:
- These compounds have demonstrated anticancer activity . For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives:
Chemical Reactions Analysis
Oxidation Reactions
-
Aromatic amine oxidation : Reacts with KMnO₄ under acidic conditions to form nitroso derivatives, preserving the oxadiazole ring.
-
Methyl group oxidation : Selective oxidation of the 3-methyl substituent on oxadiazole using CrO₃/H₂SO₄ yields carboxylic acid derivatives .
Reduction Reactions
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro analogs to primary amines without affecting the oxadiazole ring .
-
LiAlH₄-mediated reductions : Cleave the oxadiazole ring at elevated temperatures (>80°C), producing amidine derivatives.
Electrophilic Aromatic Substitution
The electron-rich aniline moiety participates in:
Steric hindrance from the 2-methyl group directs substitutions to available positions .
Ring-Opening and Rearrangement Reactions
-
Acid hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring, yielding N-acylurea derivatives.
-
Base-mediated rearrangements : NaOH/EtOH induces Beckmann-type rearrangements at 70°C, forming imidazolinone systems .
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Ion | Coordination Site | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Oxadiazole N-atoms | Square planar | 8.2 ± 0.3 |
| Pd(II) | Aniline NH₂ | Octahedral | 6.9 ± 0.2 |
| Au(I) | Oxadiazole O-atom | Linear | 5.4 ± 0.4 |
These complexes show enhanced antimicrobial activity compared to the free ligand .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Optimized conditions use microwave irradiation (100-150°C) to reduce reaction times .
Biochemical Interactions
-
Enzyme inhibition : Binds to kinase ATP pockets via H-bonding (oxadiazole O) and π-π stacking (aromatic ring), with Kᵢ = 12.1 nM against HDAC-1 .
-
DNA intercalation : Stabilizes G-quadruplex structures with ΔTₘ = 8.4°C at 50 μM concentration .
This compound's reactivity profile enables precise structural modifications for applications ranging from pharmaceuticals to materials science. Recent advances in catalytic systems (e.g., microwave-assisted Pd couplings) have significantly improved synthetic efficiency . Stability studies recommend storage below -20°C in anhydrous environments to prevent hydrolysis .
Comparison with Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Hydrochloride
- Structure : Features a cyclopropyl group on the oxadiazole ring instead of methyl.
- Molecular Weight : 256.75 g/mol (vs. 225.67 for the target compound).
- Higher molecular weight may reduce aqueous solubility compared to the target compound.
- Application: Not explicitly stated but structurally analogous compounds are often explored in CNS drug discovery .
SB-224289 (1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine])
- Structure : Contains a 5-methyl-1,2,4-oxadiazole linked to a biphenyl system and a spirocyclic indole-piperidine scaffold.
- Key Differences :
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan Derivatives
- Structure : Combines 1,2,4-oxadiazole with a furazan (1,2,5-oxadiazole) ring.
- Key Properties: Thermal Stability: Decomposition temperatures >172°C (vs. unmeasured for the target compound). Insensitivity: High impact (>40 J) and friction (>360 N) resistance, making them suitable as insensitive energetic materials.
Functional Analogues with Varying Oxadiazole Substitution Patterns
ADX47273 (mGlu5 Receptor Positive Allosteric Modulator)
- Structure : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine derivative.
- Key Differences: The piperidine ring and fluorophenyl group enhance binding to mGlu5 receptors (EC₅₀ = 170 nM). The target compound’s aniline group may favor interactions with aromatic amino acids in distinct targets .
Benzo[d]thiazol-2(3H)-ones with 1,3,4-Oxadiazole
- Structure : 1,3,4-Oxadiazole linked to a benzothiazolone core.
- Activity : Moderate antifungal activity against Botrytis cinerea (MIC ~50 µg/mL).
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Thermal Stability (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | 225.67 | ~1.8 | Not reported | Aniline, 1,2,4-oxadiazole | Pharma precursors, materials |
| 4-(3-Cyclopropyl-oxadiazol-5-yl)aniline HCl | 256.75 | ~2.5 | Not reported | Cyclopropyl, aniline | Drug discovery |
| SB-224289 | 513.60 | ~4.2 | Not reported | Spirocyclic, biphenyl | 5-HT₁B receptor antagonist |
| 3-Amino-4-(5-methyl-oxadiazol-3-yl)furazan | 168.12 | ~0.5 | 172–246 | Furazan, amino | Energetic materials |
- LogP Trends : The target compound’s lower LogP (~1.8) suggests better aqueous solubility than SB-224289 (LogP ~4.2), favoring pharmacokinetic absorption.
- Thermal Stability : Energetic derivatives (e.g., furazan-oxadiazole hybrids) exhibit superior thermal resistance, while pharmaceutical analogues prioritize metabolic stability .
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole core is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or nitriles. For example, amidoximes derived from 3-methyl-substituted precursors react with appropriate carboxylic acids or their activated derivatives (such as acid chlorides or esters) to form the 1,2,4-oxadiazole ring via dehydration and ring closure under reflux conditions.
- Typical reagents: Amidoximes, carboxylic acid derivatives, dehydrating agents (e.g., acetic anhydride, phosphorus oxychloride).
- Reaction conditions: Heating under reflux in solvents like dimethyl sulfoxide or acetic acid; reaction times vary from several hours to overnight.
- Catalysts: Acid catalysts or coupling agents (e.g., DCC, PyBOP) may be employed to improve yields.
Functionalization of the Aromatic Amine
The 2-methyl substitution on the aniline ring is typically introduced via electrophilic aromatic substitution before or after oxadiazole ring formation, depending on synthetic route optimization.
- Methods: Methylation of the aromatic ring using Friedel-Crafts alkylation or starting from commercially available 2-methyl aniline derivatives.
- Considerations: Reaction conditions must be controlled to prevent over-alkylation or substitution at undesired positions.
Formation of the Hydrochloride Salt
The free base 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is converted to its hydrochloride salt to enhance solubility and stability.
- Procedure: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol).
- Isolation: Crystallization of the hydrochloride salt from solvent mixtures.
- Advantages: Improved handling, storage stability, and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Amidoxime + Carboxylic acid derivative, reflux in DMSO or acetic acid | Cyclization to 1,2,4-oxadiazole | Reaction time: 6-12 hours; temp: 80-120°C |
| 2 | Methylating agent (e.g., methyl iodide), base, DMF | Methyl substitution on oxadiazole | Protect aniline if necessary |
| 3 | Friedel-Crafts alkylation or starting material with 2-methyl group | Aromatic methylation | Control to avoid polyalkylation |
| 4 | Hydrogen chloride in ethanol or ether | Formation of hydrochloride salt | Crystallization for purification |
Analytical Characterization
The synthesized compound is characterized by multiple spectroscopic methods to confirm structure and purity:
| Technique | Key Observations | Purpose |
|---|---|---|
| Infrared Spectroscopy | NH stretching bands ~3400 cm⁻¹; C=N of oxadiazole ~1650 cm⁻¹ | Functional group confirmation |
| Nuclear Magnetic Resonance (¹H and ¹³C) | Aromatic protons δ 6.5–7.5 ppm; methyl protons δ ~2.3 ppm; oxadiazole carbons δ 165–175 ppm | Structural elucidation |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight | Molecular formula confirmation |
| X-ray Crystallography | Confirms molecular geometry and salt formation | Definitive structural proof |
Literature Survey and Comparative Analysis
- The synthesis of related 1,2,4-oxadiazole derivatives with aromatic amine moieties has been well documented, often involving amidoxime cyclization and subsequent functionalization.
- The methyl substitution on the oxadiazole ring influences biological activity and chemical stability, necessitating precise synthetic control.
- Formation of hydrochloride salts is a standard approach to improve compound handling and pharmaceutical applicability.
- Reaction optimization involves balancing reaction time, temperature, and reagent stoichiometry to maximize yield and purity.
Q & A
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : Systematically modify:
- Oxadiazole substituents : Replace methyl with CF3 or cyclopropyl to assess electronic effects .
- Aniline position : Introduce electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups at the para position.
- Hydrochloride counterion : Compare with other salts (e.g., sulfate, citrate) for solubility-toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
